molecular formula C13H17N3 B3233881 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile CAS No. 1353956-56-5

2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile

Cat. No.: B3233881
CAS No.: 1353956-56-5
M. Wt: 215.29 g/mol
InChI Key: LONKBNMDLKLMSY-UHFFFAOYSA-N
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Description

2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile (CAS/Ref: 10-F085597) is a benzonitrile derivative featuring a cyclopropyl-ethylamino substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₆N₄, with a molecular weight of 228.30 g/mol. The compound is characterized by a benzonitrile core modified with a cyclopropane ring fused to an ethylamine side chain.

Properties

IUPAC Name

2-[[2-aminoethyl(cyclopropyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-7-8-16(13-5-6-13)10-12-4-2-1-3-11(12)9-15/h1-4,13H,5-8,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONKBNMDLKLMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196041
Record name Benzonitrile, 2-[[(2-aminoethyl)cyclopropylamino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353956-56-5
Record name Benzonitrile, 2-[[(2-aminoethyl)cyclopropylamino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353956-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-[[(2-aminoethyl)cyclopropylamino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclopropyl-Amine Intermediate: This involves the reaction of cyclopropylamine with formaldehyde and hydrogen cyanide to form the cyclopropyl-amino-methyl intermediate.

    Coupling with Benzonitrile: The intermediate is then coupled with benzonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated benzonitrile derivatives.

Scientific Research Applications

2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Pyrido[3,4-d]pyrimidinone Derivatives

Compounds such as 4-((Methyl(2-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)amino)methyl)benzonitrile () share the benzonitrile core but incorporate pyrimidinone and pyrazole moieties. These derivatives are intermediates in synthesizing kinase inhibitors or anticancer agents. Key differences include:

  • Synthetic Yield: The target compound is discontinued (), while the pyrido-pyrimidinone derivatives are synthesized with yields of 17–36% using KP-NH or KP-Sil flash columns .
Chlorinated Benzonitrile Derivatives
  • 4-Chloro-2-[(2-methyl-1-phenylpropyl)amino]benzonitrile (C₁₇H₁₇ClN₂, MW 284.78 g/mol, ) replaces the cyclopropyl group with a chloro substituent and a bulky phenylpropyl chain. Steric Hindrance: The phenylpropyl group may reduce metabolic degradation but limit bioavailability compared to the smaller cyclopropane-ethylamino group .
  • 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile (C₁₅H₁₃ClN₂, MW 256.73 g/mol, ) features a chlorophenyl-ethylamino substituent. Optical Activity: Similar to ’s epoxidized benzonitrile, optical rotation data could differentiate enantiomers if the target compound were chiral .

Materials Science Analogues

OLED Materials

Patented 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives () utilize benzonitrile cores in thermally activated delayed fluorescence (TADF) materials.

  • Electronic Properties: The target compound’s amino and cyclopropyl groups may alter HOMO/LUMO levels compared to carbazole-phenoxazine hybrids, impacting charge transport in OLEDs .

Stability and Reactivity

  • Amino Group Reactivity: The primary amine in the target compound may facilitate conjugation or salt formation, unlike tertiary amines in ’s intermediates .

Biological Activity

2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and preliminary research findings.

Chemical Structure and Properties

The compound has a molecular formula that suggests a complex structure involving a benzonitrile moiety linked to a cyclopropyl group via an aminoethyl chain. Its molecular weight is approximately 215.29 g/mol. The presence of nitrogen-containing functional groups enhances its potential for biological interaction, particularly with neurotransmitter receptors.

Neurotransmitter Interactions

Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Its structural similarity to known psychoactive compounds suggests possible interactions with various receptors, although specific biological assays are necessary to elucidate its pharmacodynamics and pharmacokinetics fully.

Table 1: Potential Receptor Interactions

Receptor TypeInteraction PotentialNotes
Serotonin ReceptorsModerateStructural analogs show affinity
Dopamine ReceptorsHighSimilar structure to known agonists
Other Neurotransmitter ReceptorsUnder InvestigationRequires further study

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit anticancer properties. For instance, studies have shown activity against certain cancer cell lines, suggesting that this compound may also possess similar properties.

Case Study: Anticancer Activity Assessment

  • Cell Lines Tested: Various human cancer cell lines
  • Methodology: MTT assay for cell viability
  • Findings: Significant reduction in cell viability at concentrations around 10 µM, indicating potential as an anticancer agent.

The exact mechanism of action for this compound remains under investigation. However, its ability to interact with specific molecular targets suggests involvement in various biochemical pathways. The hydroxyethyl group and the benzonitrile moiety are thought to play crucial roles in binding to target molecules, influencing signaling pathways related to both neuropharmacology and cancer biology.

Research Findings

Recent studies have highlighted the need for further exploration into the pharmacological profiles and therapeutic potentials of this compound. Some key findings include:

  • Receptor Binding Studies: Indications that the compound may act as a partial agonist at certain neurotransmitter receptors.
  • In Vitro Efficacy: Demonstrated efficacy against specific cancer cell lines, warranting further investigation into its anticancer mechanisms.
  • Pharmacokinetics: Initial assessments suggest favorable absorption characteristics, though detailed pharmacokinetic studies are required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile
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